n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide
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Overview
Description
n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide: is an organic compound with the molecular formula C7H10INO2S2 and a molecular weight of 331.19 g/mol . This compound features a thiophene ring substituted with an iodine atom and an ethyl group, which is further connected to a methanesulfonamide group. The presence of iodine and the sulfonamide group makes it a compound of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide typically involves the iodination of a thiophene derivative followed by the introduction of an ethyl group and subsequent sulfonamide formation. The general steps include:
Iodination: Thiophene is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Ethylation: The iodinated thiophene undergoes an ethylation reaction using ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.
Sulfonamide Formation: The ethylated product is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structure and reactivity.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to the presence of the sulfonamide group.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The iodine atom and thiophene ring can also participate in π-π interactions and halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- n-(2-(5-Bromothiophen-2-yl)ethyl)methanesulfonamide
- n-(2-(5-Chlorothiophen-2-yl)ethyl)methanesulfonamide
- n-(2-(5-Fluorothiophen-2-yl)ethyl)methanesulfonamide
Comparison:
- Uniqueness: The presence of the iodine atom in n-(2-(5-Iodothiophen-2-yl)ethyl)methanesulfonamide makes it more reactive in substitution and coupling reactions compared to its bromine, chlorine, and fluorine analogs.
- Reactivity: Iodine is a better leaving group than bromine, chlorine, or fluorine, making the compound more suitable for certain synthetic applications.
- Biological Activity: The larger size and polarizability of iodine can lead to different biological interactions and potentially enhanced activity compared to its halogenated counterparts .
Properties
Molecular Formula |
C7H10INO2S2 |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
N-[2-(5-iodothiophen-2-yl)ethyl]methanesulfonamide |
InChI |
InChI=1S/C7H10INO2S2/c1-13(10,11)9-5-4-6-2-3-7(8)12-6/h2-3,9H,4-5H2,1H3 |
InChI Key |
OFCFRDVODMGBEH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(S1)I |
Origin of Product |
United States |
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